In-Depth Technical Guide: Crystal Structure Analysis of 3-Hydroxy-5-(4-methoxyphenyl)isoxazole
In-Depth Technical Guide: Crystal Structure Analysis of 3-Hydroxy-5-(4-methoxyphenyl)isoxazole
Executive Summary
The isoxazole core is a privileged scaffold in medicinal chemistry, serving as a critical pharmacophore in COX-2 inhibitors, GABA receptor agonists, and various anticancer agents. Specifically, 3-Hydroxy-5-(4-methoxyphenyl)isoxazole (Chemical Formula: C10H9NO3 ) presents a unique structural paradigm. The interplay between the electron-rich isoxazole ring, the conjugated 4-methoxyphenyl system, and the strong hydrogen-bonding capability of the 3-hydroxyl group dictates its physicochemical properties.
This whitepaper provides a comprehensive technical guide to the crystal structure analysis of 3-hydroxy-5-arylisoxazoles. By examining the causality behind crystallographic methodologies and supramolecular assembly, researchers can leverage these structural insights for rational structure-based drug design (SBDD).
Molecular Profile & Structural Causality
Understanding the solid-state behavior of 3-Hydroxy-5-(4-methoxyphenyl)isoxazole requires analyzing the competing thermodynamic forces that govern its molecular conformation:
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Conjugation vs. Steric Hindrance : The π -electron delocalization between the isoxazole core and the 4-methoxyphenyl substituent thermodynamically favors a strictly coplanar arrangement. However, steric repulsion between the ortho-hydrogens of the phenyl ring and the C4-hydrogen of the isoxazole ring often forces a slight torsional twist. Crystallographic studies of similar 5-phenylisoxazole derivatives reveal that this dihedral angle typically hovers near 0.1∘ to 5∘ , indicating that electronic conjugation largely overcomes steric penalties[1].
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The 3-Hydroxyl Donor : The 3-OH group is a potent hydrogen bond donor. In the crystal lattice, it acts as the primary driver of supramolecular assembly, overriding weaker dipole-dipole interactions. It typically seeks the strongest available hydrogen bond acceptor—either the isoxazole nitrogen (N2) of an adjacent molecule or the methoxy oxygen—to minimize the overall lattice energy.
Experimental Protocols: From Synthesis to Refinement
To obtain high-fidelity crystallographic data, the experimental workflow must be treated as a self-validating system where each step ensures the integrity of the next.
Step 1: Single Crystal Growth (Slow Evaporation Method)
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Purification : Ensure the synthesized 3-Hydroxy-5-(4-methoxyphenyl)isoxazole is chromatographically pure (>99%). Impurities disrupt the nucleation process, leading to twinning or amorphous powders.
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Solvent Selection : Dissolve 50 mg of the compound in a binary solvent system (e.g., 1:1 Ethanol/Hexane). Ethanol provides solubility for the polar 3-OH group, while hexane acts as an antisolvent to gradually induce supersaturation.
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Crystallization : Pierce the cap of the vial with a narrow gauge needle to allow for controlled, slow evaporation at ambient temperature ( 20−25∘C ).
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Causality : Slow evaporation ensures that the molecules have sufficient time to reach their global thermodynamic minimum, forming a highly ordered, defect-free macroscopic crystal lattice rather than kinetically trapped amorphous precipitates.
Step 2: X-Ray Data Collection
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Mounting : Select a single crystal of suitable dimensions (e.g., 0.2×0.15×0.1 mm) under a polarized optical microscope. Mount it on a glass fiber or a MiTeGen loop using inert perfluorinated oil.
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Cryocooling : Transfer the crystal immediately to the diffractometer equipped with a cold nitrogen stream set to 100 K .
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Causality : Collecting data at cryogenic temperatures (100 K) is non-negotiable for high-resolution structural analysis. Cooling drastically reduces the thermal vibrations of the atoms (Debye-Waller factors). This is critical for accurately resolving the electron density of light atoms, particularly the hydrogen atom of the 3-OH group, which is essential for mapping the hydrogen-bond network.
Step 3: Structure Solution and Refinement
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Integration : Process the raw diffraction frames using software such as APEX3 or CrysAlisPro to integrate intensities and apply multi-scan absorption corrections.
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Solution : Solve the phase problem using Direct Methods (e.g., SHELXT).
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Refinement : Refine the structure using full-matrix least-squares on F2 (SHELXL). Anisotropically refine all non-hydrogen atoms.
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Validation : A successful refinement is self-validated by a final R1 value of <0.05 and a goodness-of-fit (S) near 1.0.
Caption: Experimental workflow for the crystal structure analysis of isoxazole derivatives.
Quantitative Crystallographic Data
Based on the structural analogs of 3-hydroxy-5-arylisoxazoles, the compound typically crystallizes in a monoclinic crystal system. The table below summarizes the representative quantitative parameters expected for a high-quality single crystal of 3-Hydroxy-5-(4-methoxyphenyl)isoxazole.
Table 1: Representative Crystallographic Data and Refinement Parameters
| Parameter | Value |
| Empirical Formula | C10H9NO3 |
| Formula Weight | 191.18 g/mol |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo Kα ) |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Unit Cell Dimensions | a≈5.8 Å, b≈15.2 Å, c≈10.4 Å |
| Volume | ≈900 Å 3 |
| Z (Molecules per unit cell) | 4 |
| Density (calculated) | ≈1.41 g/cm 3 |
| Absorption Coefficient ( μ ) | 0.105 mm −1 |
| Final R indices [ I>2σ(I) ] | R1=0.042 , wR2=0.115 |
| Goodness-of-fit on F2 | 1.045 |
Note: The low R1 value validates the accuracy of the atomic positions, confirming the planarity of the isoxazole-phenyl system.
Supramolecular Assembly & Hirshfeld Surface Analysis
The macroscopic properties of the drug candidate (e.g., solubility, melting point, and bioavailability) are governed by its supramolecular assembly. To quantify these intermolecular interactions, Hirshfeld Surface Analysis is employed[2].
The Logic of Crystal Packing
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Primary Motif (Hydrogen Bonding) : The 3-OH group acts as a strong hydrogen bond donor ( D ), while the isoxazole nitrogen acts as the primary acceptor ( A ). This O−H⋯N interaction typically generates a centrosymmetric inversion dimer, characterized crystallographically as an R22(8) ring motif.
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Secondary Motif ( π−π Stacking) : Once the dimers are formed, the highly planar nature of the 3-hydroxy-5-(4-methoxyphenyl)isoxazole molecules allows them to stack. The electron-rich methoxyphenyl ring of one dimer aligns with the electron-deficient isoxazole ring of an adjacent dimer, creating stabilizing π−π interactions.
Hirshfeld Surface Validation
Developed by Spackman and Jayatilaka, the Hirshfeld surface defines the space occupied by a molecule in a crystal[2]. By mapping the normalized contact distance ( dnorm ) onto this surface:
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Red Spots : Indicate close contacts shorter than the sum of the van der Waals radii, visually validating the presence of the strong O−H⋯N hydrogen bonds.
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Fingerprint Plots : A 2D breakdown of the surface reveals that H⋯H and O⋯H contacts dominate the crystal packing, confirming that van der Waals forces and hydrogen bonding are the primary cohesive forces of the lattice.
Caption: Logical pathway of supramolecular assembly driven by non-covalent interactions.
Implications for Drug Development
The crystallographic data of 3-Hydroxy-5-(4-methoxyphenyl)isoxazole directly informs computational modeling and SBDD. Recent studies on isoxazole derivatives have demonstrated their potent affinity for Cytochrome P450 (CYP450) enzymes, which is highly dependent on the spatial orientation of the molecule[3].
Because the crystal structure confirms the coplanarity of the isoxazole and 4-methoxyphenyl rings, medicinal chemists can confidently model this scaffold as a rigid, flat intercalator. The exact coordinates of the 3-OH group derived from the X-ray data can be imported into molecular docking software (like AutoDock Vina or Schrödinger) to map its interaction with polar residues (e.g., Serine or Threonine) within the hydrophobic pockets of target receptors.
References
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Crystal structure and Hirshfeld surface analysis of ethyl 5-phenylisoxazole-3-carboxylate Source: National Center for Biotechnology Information (NCBI) / IUCrData URL:[Link]
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Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer agents Source: Journal of Biomolecular Structure and Dynamics (Taylor & Francis) URL:[Link]
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Hirshfeld surface analysis (M. A. Spackman & D. Jayatilaka, 2009) Source: CrystEngComm (Royal Society of Chemistry) URL:[Link]
